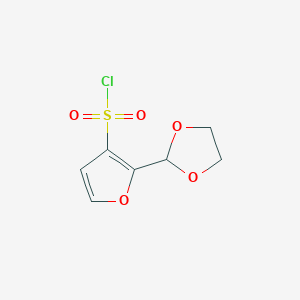

2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Versatile Protecting and Activating Group

2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, a related compound, has been identified as a versatile sulfonating agent for amines. It enables the easy sulfonation of primary and secondary amines in excellent yields. The Dios group is stable under basic and reductive conditions and can be removed by heating in hot aqueous trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Reactivity in Organic Synthesis

Formylfurancarboxylates can react with ethylene glycol in the presence of p-toluene-sulfonic acid to form (1,3-dioxolan-2-yl)furancarboxylates, demonstrating the reactivity of similar compounds in organic synthesis. The chlorides derived from these reactions decompose under certain conditions, suggesting specific reactivity patterns (Pevzner, 2001).

Furoxans in Organic Chemistry and Medicine

Furoxans, closely related to the compound , are used in organic chemistry for synthesizing various heterocycles. They have shown significant biological activities, including vasodilator action, mediated by the generation of nitric oxide (NO) following the reaction with sulfhydryl groups (Feelisch, Schönafinger, & Noack, 1992).

Divergent Annulation Reactions

A study reported the divergent assembly of furoxans and isoxazoles through a [2 + 1 + 1 + 1] annulation reaction of sulfoxonium ylides, demonstrating the versatility of related compounds in organic synthesis (Tang, Zhou, & Song, 2019).

Sulfonamide Drugs

The primary sulfonamide moiety, similar to the one in 2-(1,3-Dioxolan-2-yl)furan-3-sulfonyl chloride, is present in many clinically used drugs, indicating the medicinal importance of this group in drug design (Carta, Scozzafava, & Supuran, 2012).

Role in Synthesizing Furan Derivatives

Furans, closely associated with the compound , can be synthesized through various reactions, demonstrating the importance of related compounds in the synthesis of furan derivatives, which are significant in organic chemistry and medicinal chemistry (Hayasi, Kobayasi, & Nozaki, 1970).

Visible-Light-Driven Radical Reactions

Visible-light-driven photoredox-catalyzed reactions involving sulfonyl chlorides showcase the application of similar compounds in modern synthetic chemistry, allowing for the creation of complex molecules under mild conditions (Pramanik et al., 2020).

properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)furan-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO5S/c8-14(9,10)5-1-2-11-6(5)7-12-3-4-13-7/h1-2,7H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGJLFLNWNVYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CO2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)

![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)

![(1R,4R,5R)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2893328.png)

![6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2893330.png)